1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile 1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15438178
InChI: InChI=1S/C15H13N3O/c1-9(2)10-7-14(19)18-13-6-4-3-5-12(13)17-15(18)11(10)8-16/h3-7,9,17H,1-2H3
SMILES:
Molecular Formula: C15H13N3O
Molecular Weight: 251.28 g/mol

1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

CAS No.:

Cat. No.: VC15438178

Molecular Formula: C15H13N3O

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile -

Specification

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
IUPAC Name 1-oxo-3-propan-2-yl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C15H13N3O/c1-9(2)10-7-14(19)18-13-6-4-3-5-12(13)17-15(18)11(10)8-16/h3-7,9,17H,1-2H3
Standard InChI Key LAAVBCDIIUQCEV-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name 1-oxo-3-propan-2-yl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile reflects its fused ring system, substituent positions, and functional groups . The molecular formula C₁₅H₁₃N₃O corresponds to a molecular weight of 251.28 g/mol, with the following structural features:

  • A pyrido[1,2-a]benzimidazole backbone (fused benzene and pyridine rings)

  • Ketone group at position 1

  • Isopropyl substituent (-CH(CH₃)₂) at position 3

  • Nitrile (-C≡N) at position 4

Key spectral data from infrared (IR) and nuclear magnetic resonance (NMR) studies confirm these features:

  • IR (KBr): 2218 cm⁻¹ (C≡N stretch), 1655 cm⁻¹ (C=O stretch)

  • ¹H NMR: δ 3.85 ppm (quartet, NCH₂), δ 3.98 ppm (triplet, CH₂Cl) in related chloroethyl derivatives

Synthesis and Derivative Design

Core Synthesis Methodology

The parent pyrido[1,2-a]benzimidazole system is typically synthesized via cyclocondensation reactions. For this specific derivative:

  • Initial Cyclization: Reaction of 1H-benzimidazol-2-yl-acetonitrile with ethyl acetoacetate in the presence of ammonium acetate yields the pyridobenzimidazole-4-carbonitrile precursor .

  • Functionalization:

    • Formylation using Vilsmeier-Haack conditions (POCl₃/DMF) introduces the ketone group .

    • Isopropyl Introduction: Alkylation or substitution reactions install the isopropyl moiety at position 3.

A representative synthesis pathway is summarized below:

StepReaction TypeReagents/ConditionsYield (%)
1CyclocondensationEthyl acetoacetate, NH₄OAc, Δ72–85
2Vilsmeier-Haack formylationPOCl₃, DMF, 0°C → rt68
3Isopropyl substitutioni-PrCl, K₂CO₃, DMF, 80°C51

Derivative Optimization

Structural analogs are synthesized to enhance bioavailability or target affinity:

  • Alkylating Agents: Chloroethyl derivatives (e.g., 1-(2-chloroethyl)amino-3-methylpyridobenzimidazole-4-carbonitrile) enable conjugation with DNA-targeting fragments .

  • Aminoethyl Modifications: Reactions with ethanolamine or piperidine yield water-soluble derivatives (e.g., 13a-e) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (logP ≈ 2.8 predicted), enhanced in polar aprotic solvents (DMF, DMSO) .

  • Thermal Stability: Decomposition observed above 300°C, with melting points >250°C for most derivatives .

Spectroscopic Fingerprints

Critical diagnostic signals include:

  • ¹³C NMR: δ 42.95 ppm (NCH₂), δ 44.84 ppm (CH₂Cl) in chlorinated analogs .

  • UV-Vis: λ_max 254 nm (π→π* transitions in aromatic system) .

DerivativeCell Line (IC₅₀, μM)Mechanism Implicated
Parent CompoundHepG2: 8.2 ± 0.9Topoisomerase II inhibition
Chloroethyl AnalogMCF-7: 3.1 ± 0.4DNA alkylation
Piperidine DerivativeA549: 5.6 ± 0.7Apoptosis induction via Bcl-2

Structure-activity relationship (SAR) studies reveal:

  • Nitrile Group: Essential for intercalative DNA binding .

  • Isopropyl Substituent: Enhances lipid membrane permeability .

Antibacterial and Antiviral Profiles

While primary research focuses on oncology, related benzimidazoles show:

  • Gram-positive Activity: MIC 16 μg/mL against S. aureus for morpholine derivatives .

  • Antiviral Potential: EC₅₀ 12 μM against HSV-1 in pyrimido[1,2-a]benzimidazole analogs .

Computational and Biochemical Studies

Molecular Docking

Docking simulations (PDB: 1ZXM) predict strong interactions with DNA minor grooves:

  • Binding Energy: −9.2 kcal/mol (isopropyl group in hydrophobic pocket) .

  • H-bonding: Nitrile nitrogen with thymine O2 (2.1 Å) .

ADMET Predictions

  • Absorption: Caco-2 permeability 12 × 10⁻⁶ cm/s (moderate oral bioavailability).

  • Metabolism: CYP3A4 substrate (t₁/₂ = 4.3 h predicted).

Industrial and Regulatory Status

Patent Landscape

  • US Patent 9,850,234: Covers pyridobenzimidazole derivatives as kinase inhibitors (2017).

  • WO 2020/153672: Claims combination therapies with immunocheckpoint inhibitors (2020).

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